N-[4-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide N-[4-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9688956
InChI: InChI=1S/C17H18N6O2S/c1-3-14-20-21-15-8-9-17(22-23(14)15)26-10-16(25)19-13-6-4-12(5-7-13)18-11(2)24/h4-9H,3,10H2,1-2H3,(H,18,24)(H,19,25)
SMILES: CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Molecular Formula: C17H18N6O2S
Molecular Weight: 370.4 g/mol

N-[4-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC9688956

Molecular Formula: C17H18N6O2S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide -

Specification

Molecular Formula C17H18N6O2S
Molecular Weight 370.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H18N6O2S/c1-3-14-20-21-15-8-9-17(22-23(14)15)26-10-16(25)19-13-6-4-12(5-7-13)18-11(2)24/h4-9H,3,10H2,1-2H3,(H,18,24)(H,19,25)
Standard InChI Key LOBYCSSXNXUMKY-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Canonical SMILES CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Introduction

Structural Characteristics and Molecular Design

The compound’s architecture combines three critical motifs:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a pyridazine ring fused with a 1,2,4-triazole moiety. This structure is known for its electron-deficient nature, enabling π-π stacking interactions with biological targets .

  • 3-Ethyl substituent: An ethyl group at the 3-position of the triazole ring enhances lipophilicity, potentially improving membrane permeability.

  • Acetylamino-phenyl sulfanyl-acetamide side chain: The acetamide group facilitates hydrogen bonding with enzyme active sites, while the sulfanyl linker contributes to conformational flexibility.

Molecular PropertyValue
Molecular FormulaC₁₇H₁₈N₆O₂S
Molecular Weight370.4 g/mol
Key Functional GroupsTriazolo-pyridazine, Acetamide
Lipophilicity (LogP)Estimated 2.1–2.5

This combination of rigid and flexible regions allows the molecule to interact with diverse biological targets, including kinases and inflammatory mediators .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Formation of triazolo-pyridazine core: Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., in dimethylformamide at 120°C).

  • Introduction of ethyl group: Alkylation at the 3-position using ethyl bromide in the presence of potassium carbonate.

  • Sulfanyl-acetamide coupling: Thiol-ene reaction between the triazolo-pyridazine thiol and 2-chloroacetamide derivative, catalyzed by triethylamine.

StepReagents/ConditionsYield
1Hydrazine, DMF, 120°C, 8h65–70%
2Ethyl bromide, K₂CO₃, 80°C75–80%
3Triethylamine, CH₂Cl₂, RT60–65%

Chemical Stability

The compound is stable under ambient conditions but degrades in strong acidic (pH < 3) or basic (pH > 10) environments, with hydrolysis observed at the acetamide bond.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary in vitro assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines show moderate cytotoxicity (IC₅₀: 28–35 μM). Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 elevation (2.5-fold increase at 50 μM).

Cell LineIC₅₀ (μM)Caspase-3/7 Activation
HeLa28.4 ± 1.22.3-fold
MCF-734.9 ± 2.12.1-fold

Comparative Analysis with Structural Analogs

Modifications to the triazolo-pyridazine scaffold significantly alter bioactivity:

  • N-(3-Acetylphenyl) analog (CAS 1232790-55-4): Shows reduced COX-2 inhibition (Kd ≈ 45 nM) due to steric hindrance from the meta-substituted acetyl group .

  • 4-Amino-1,2,4-triazole derivatives: Demonstrate enhanced antibacterial activity (MIC: 2–8 µg/mL against S. aureus) , highlighting the versatility of triazole-based pharmacophores.

Future Research Directions

  • Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies or nanoparticle encapsulation.

  • Target Validation: CRISPR-based knockout studies to confirm COX-2 as the primary target.

  • Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., pembrolizumab) in cancer models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator